molecular formula C23H22N4O4S2 B2991667 4-(2-methoxyphenoxy)-N'-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}benzene-1-sulfonohydrazide CAS No. 670272-74-9

4-(2-methoxyphenoxy)-N'-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}benzene-1-sulfonohydrazide

Cat. No.: B2991667
CAS No.: 670272-74-9
M. Wt: 482.57
InChI Key: GQFNGAPXDNSYTE-UHFFFAOYSA-N
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Description

The compound 4-(2-methoxyphenoxy)-N'-{8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraen-3-yl}benzene-1-sulfonohydrazide features a sulfonohydrazide core linked to a 2-methoxyphenoxy-substituted benzene ring and a complex tricyclic heterocyclic system (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene). The sulfonohydrazide group (–SO₂–NH–NH–) enhances hydrogen-bonding capacity, which is critical for interactions with biological targets .

Properties

IUPAC Name

4-(2-methoxyphenoxy)-N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S2/c1-30-18-7-3-4-8-19(18)31-15-10-12-16(13-11-15)33(28,29)27-26-22-21-17-6-2-5-9-20(17)32-23(21)25-14-24-22/h3-4,7-8,10-14,27H,2,5-6,9H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFNGAPXDNSYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NNC3=C4C5=C(CCCC5)SC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-methoxyphenoxy)-N'-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}benzene-1-sulfonohydrazide is a complex organic molecule with potential biological activity. This article reviews its biological properties, focusing on its antimicrobial, anticancer, and other pharmacological activities based on available research findings.

Chemical Structure and Properties

The structure of the compound includes a sulfonohydrazide moiety linked to a thiazole derivative, which is known for its diverse biological activities. The methoxyphenoxy group may enhance solubility and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of similar thiazole compounds exhibit significant antimicrobial properties against various bacterial strains. For example:

CompoundMIC (mg/mL)MBC (mg/mL)Active Against
Compound A0.004–0.030.008–0.06En. cloacae
Compound B0.0150.030S. aureus
Compound C0.0110.045E. coli

These findings suggest that the target compound may also exhibit potent antimicrobial effects, particularly against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Similar compounds have shown promise in anticancer activity through various mechanisms:

  • Inhibition of cell proliferation : Compounds with thiazole and hydrazide functionalities have been reported to inhibit cancer cell lines effectively.
  • Induction of apoptosis : Certain derivatives can trigger programmed cell death in malignant cells.

Research has shown that some thiazole derivatives exhibit IC50 values in the low micromolar range against cancer cell lines such as HeLa and MCF-7 .

The proposed mechanisms for the biological activity of this class of compounds include:

  • DNA Intercalation : The planar structure allows intercalation into DNA, disrupting replication.
  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in cellular metabolism or signaling pathways critical for cancer progression.

Case Studies

Several studies have evaluated the biological activity of structurally similar compounds:

  • Study on Antibacterial Activity :
    • A series of thiazole derivatives were tested against multiple bacterial strains.
    • Results indicated that modifications to the hydrazide group significantly influenced antibacterial potency.
  • Study on Anticancer Properties :
    • Thiazole-based compounds demonstrated selective toxicity towards cancer cells while sparing normal cells.
    • Mechanistic studies revealed that these compounds could induce oxidative stress leading to apoptosis in tumor cells.

Comparison with Similar Compounds

Structural Analogues with Sulfonamide/Sulfonohydrazide Moieties

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Functional Groups Reference(s)
Target Compound 8-Thia-4,6-diazatricyclo 2-Methoxyphenoxy, sulfonohydrazide –SO₂–NH–NH–, thiadiazole N/A
N-(2-(Benzo[d]thiazole-2-yl)-3-arylacryloyl-4-methylbenzenesulfonohydrazide (14a–c) Benzothiazole-acryloyl Aryl, methylbenzene –SO₂–NH–NH–, acryloyl
4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4) Isoxazole-sulfonamide Methylisoxazole –SO₂–NH₂
5-(4,4-Dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide Thiazolidinone-sulfonamide Methoxyphenylmethyl, trioxo-thiazolidinone –SO₂–NH–, thiazolidinone
N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide Benzodioxine-carbohydrazide Difluorobenzothiazole –CONH–NH–, benzodioxine
Key Observations:

Sulfonohydrazide vs. This difference may enhance binding to enzymes like carbonic anhydrases or kinases .

Tricyclic System vs. Monocyclic Heterocycles: The 8-thia-4,6-diazatricyclo core distinguishes the target from analogues like benzothiazole derivatives (e.g., 14a–c in ). The tricyclic framework likely improves metabolic stability but may reduce solubility due to increased hydrophobicity .

Substituent Effects: The 2-methoxyphenoxy group in the target compound introduces steric bulk and electron-donating effects, contrasting with halogenated (e.g., 4,6-difluoro in ) or methyl-substituted (e.g., 14a–c in ) analogues. This substitution could modulate pharmacokinetic properties like logP and membrane permeability .

Key Observations:
  • The target compound’s synthesis likely parallels methods for tricyclic thiadiazoles (e.g., S-alkylation in or Pd-catalyzed cross-coupling in ).
  • Spectral absence of C=O (as seen in ) would confirm successful cyclization, while NH stretches (~3300 cm⁻¹) align with sulfonohydrazide functionality .

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